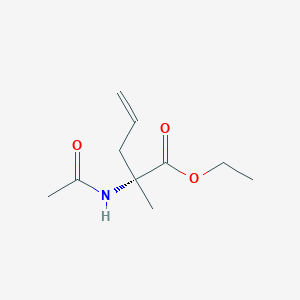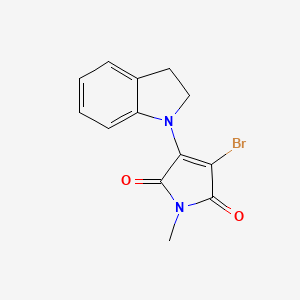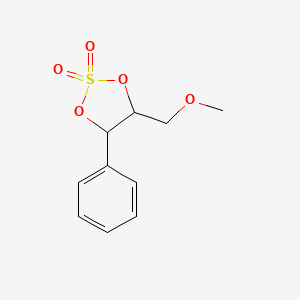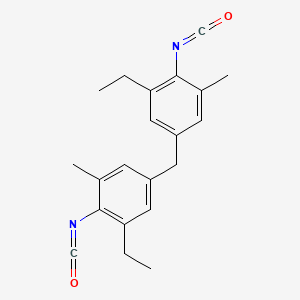
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- is an organic compound with the molecular formula C9H15NO3 It is a derivative of pentenoic acid, featuring an acetylamino group and an ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction using acetic anhydride and a base such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
- Various substituted derivatives from nucleophilic substitution .
Epoxides: and from oxidation.
Alcohols: from reduction.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester moiety may undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include modulation of enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
4-Pentenoic acid ethyl ester: Lacks the acetylamino group, making it less reactive in certain biochemical pathways.
2-Methyl-4-pentenoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
2-Acetylamino-4-pentenoic acid: Contains the acetylamino group but lacks the ester moiety, influencing its chemical behavior.
Uniqueness
4-Pentenoic acid, 2-(acetylamino)-2-methyl-, ethyl ester, (2R)- is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the acetylamino and ester groups allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
339991-80-9 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
ethyl (2R)-2-acetamido-2-methylpent-4-enoate |
InChI |
InChI=1S/C10H17NO3/c1-5-7-10(4,11-8(3)12)9(13)14-6-2/h5H,1,6-7H2,2-4H3,(H,11,12)/t10-/m1/s1 |
Clave InChI |
GYIFRUIVEOHHJO-SNVBAGLBSA-N |
SMILES isomérico |
CCOC(=O)[C@@](C)(CC=C)NC(=O)C |
SMILES canónico |
CCOC(=O)C(C)(CC=C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)


![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)

![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)

![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)

